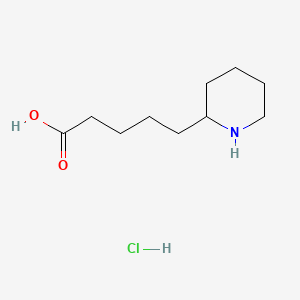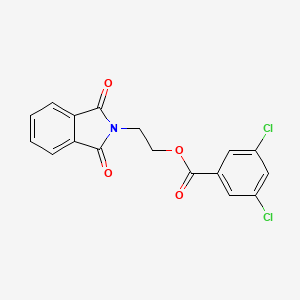
3-(3,5-Dimethylphenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 3,5-dimethylphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of oximes with alkynes. One common method includes the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cycloaddition under conventional heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,5-Dimethylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)isoxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 3-(3,5-Dimethylphenyl)isoxazol-5-yl)methylamine
- 3-(3,5-Dimethylphenyl)isoxazol-5-yl)ethanol
Comparison: 3-(3,5-Dimethylphenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological and chemical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-8(2)5-9(4-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 |
Clé InChI |
PAJKOTVKBOTZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NOC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)












